![molecular formula C12H19NO2 B3172140 5-Methyl-2-(2-propoxyethoxy)aniline CAS No. 946715-69-1](/img/structure/B3172140.png)
5-Methyl-2-(2-propoxyethoxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-propoxyethoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-nitroaniline with 2-propoxyethanol under specific reaction conditions. The nitro group is reduced to an amine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-propoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-Methyl-2-(2-propoxyethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-2-(2-propoxyethoxy)aniline include other aniline derivatives with different substituents on the aromatic ring. Examples include:
- 5-Methyl-2-(2-ethoxyethoxy)aniline
- 5-Methyl-2-(2-butoxyethoxy)aniline
Uniqueness
What sets this compound apart is its specific propoxyethoxy substituent, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
5-Methyl-2-(2-propoxyethoxy)aniline is an organic compound classified as an aniline derivative, with the molecular formula and a molecular weight of approximately 209.28 g/mol. This compound features a methyl group at the 5-position and a propoxyethoxy substituent at the 2-position of the aniline ring, which contributes to its unique properties and potential applications in various fields, particularly in biological research.
Research indicates that this compound exhibits significant biological activity, particularly in proteomics research. Preliminary findings suggest that it may interact with specific enzymes and cellular pathways, potentially serving as an inhibitor or modulator in biochemical processes. The exact mechanisms of action and molecular targets are still under investigation, but its structure suggests potential utility in therapeutic applications.
Interaction with Biological Systems
Studies on the interaction of this compound with biological systems are ongoing. These studies aim to elucidate how this compound affects enzyme activity and metabolic pathways. Understanding these interactions is crucial for determining its biological roles and therapeutic potential .
Comparisons with Related Compounds
The unique structural features of this compound can be compared with other similar compounds to highlight its distinctiveness:
Compound Name | Structure Features | Notable Differences |
---|---|---|
5-Methyl-2-(propan-2-yloxy)aniline | Similar methyl and ether substituents | Lacks ethylene glycol moiety |
4-Ethyl-3-methylaniline | Ethyl group instead of propoxyethoxy | Different substitution pattern |
3-Methyl-4-(propoxy)aniline | Propoxy group at a different position | Different position of ether substituent |
This comparison illustrates that while these compounds share certain functional groups or structural motifs, the presence of the propoxyethoxy moiety in this compound distinguishes it from others, potentially imparting unique chemical reactivity and biological activity.
Case Studies
- Proteomics Research : In proteomics studies, this compound has shown promise as a biochemical tool for investigating protein interactions and functions. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development.
- Metabolic Pathways : Ongoing research is focusing on how this compound interacts with metabolic pathways. Initial studies suggest that it may influence the activity of specific enzymes involved in metabolism, which could have implications for understanding metabolic disorders.
Biological Activity Summary
Biological Activity Area | Observations | Implications |
---|---|---|
Enzyme Interaction | Potential inhibitor/modulator | Therapeutic applications in metabolic diseases |
Proteomics | Useful in studying protein interactions | Insights into cellular processes |
Metabolic Pathways | Affects enzyme activity | Potential role in metabolic regulation |
Properties
IUPAC Name |
5-methyl-2-(2-propoxyethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-6-14-7-8-15-12-5-4-10(2)9-11(12)13/h4-5,9H,3,6-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQGFTFIDALXBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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